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molecular formula C22H18N2O2 B1668948 1-(Methylamino)-4-p-toluidinoanthraquinone CAS No. 128-85-8

1-(Methylamino)-4-p-toluidinoanthraquinone

Cat. No. B1668948
M. Wt: 342.4 g/mol
InChI Key: ITYXXSSJBOAGAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04902798

Procedure details

In a reactor were charged p-toluidine (80 parts), 1-methylamino-4-bromoanthraquinone (15.8 parts), sodium acetate (7.5 parts) and copper acetate (0.5 part) and the mixture was kept at 115° to 120° C. for 6 hours under a nitrogen atmosphere. Thereafter, the reaction mixture was diluted with methanol (100 parts) and cooled. The precipitate produced was filtrated, washed with methanol (500 parts) and then water (200 parts), and dried at 80° to 90° C. to obtain 1-methylamino-4-(4'-methylanilino)-anthraquinone (yield 82%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[CH3:9][NH:10][C:11]1[C:24]2[C:23](=[O:25])[C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[C:16](=[O:26])[C:15]=2[C:14](Br)=[CH:13][CH:12]=1.C([O-])(=O)C.[Na+]>CO.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[CH3:9][NH:10][C:11]1[C:24]2[C:23](=[O:25])[C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[C:16](=[O:26])[C:15]=2[C:14]([NH:1][C:2]2[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=2)=[CH:13][CH:12]=1 |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The precipitate produced
FILTRATION
Type
FILTRATION
Details
was filtrated
WASH
Type
WASH
Details
washed with methanol (500 parts)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water (200 parts), and dried at 80° to 90° C.

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CNC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)NC1=CC=C(C=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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